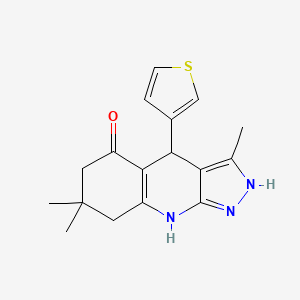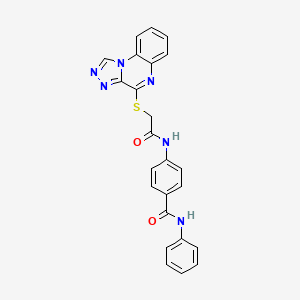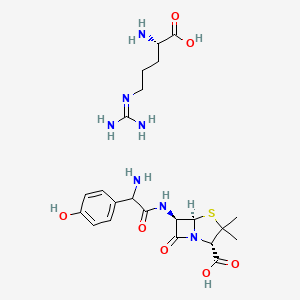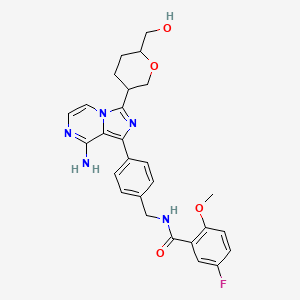
Btk-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Btk-IN-12 is a small molecule inhibitor targeting Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. BTK is involved in the proliferation, survival, and differentiation of B cells, making it a significant target for therapeutic interventions in various B-cell malignancies and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
Btk-IN-12 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
科学研究应用
Btk-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: Employed in research to understand the role of BTK in B-cell development and function.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies such as chronic lymphocytic leukemia and autoimmune diseases like rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting BTK .
作用机制
Btk-IN-12 exerts its effects by binding covalently to the cysteine residue (Cys-481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the signaling pathways that promote B-cell proliferation and survival. The inhibition of BTK activity leads to reduced B-cell activation and proliferation, making this compound an effective therapeutic agent for B-cell malignancies and autoimmune diseases .
相似化合物的比较
Similar Compounds
Similar compounds to Btk-IN-12 include other BTK inhibitors such as:
Ibrutinib: The first FDA-approved BTK inhibitor, used to treat various B-cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer BTK inhibitor with a favorable safety profile and efficacy in clinical trials .
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for BTK, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties and efficacy .
属性
分子式 |
C27H28FN5O4 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
N-[[4-[8-amino-3-[6-(hydroxymethyl)oxan-3-yl]imidazo[1,5-a]pyrazin-1-yl]phenyl]methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C27H28FN5O4/c1-36-22-9-7-19(28)12-21(22)27(35)31-13-16-2-4-17(5-3-16)23-24-25(29)30-10-11-33(24)26(32-23)18-6-8-20(14-34)37-15-18/h2-5,7,9-12,18,20,34H,6,8,13-15H2,1H3,(H2,29,30)(H,31,35) |
InChI 键 |
ZIDSHDSDYPAALX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C5CCC(OC5)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
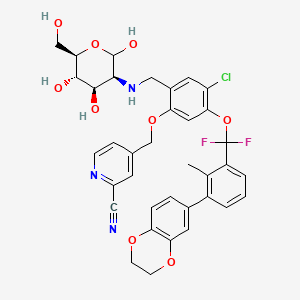
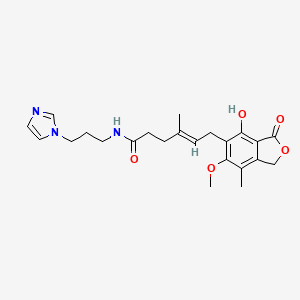
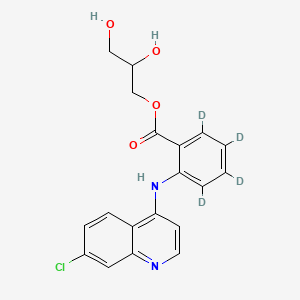
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
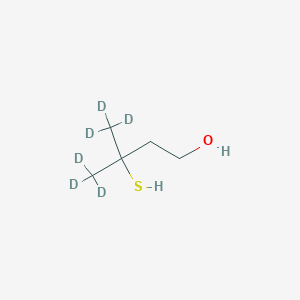
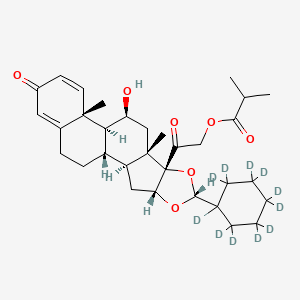
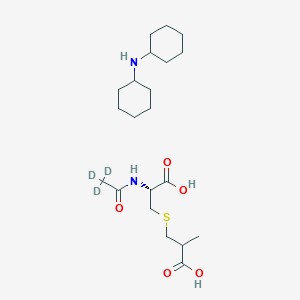
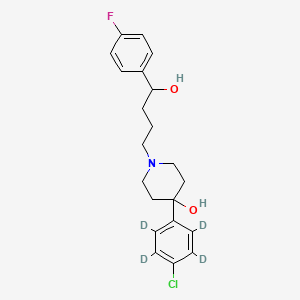
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
